In Silico Docking Score Comparison with the 3-Methyl Analog Against Carbonic Anhydrase II
A class-level docking study on pyrrolidine-benzenesulfonamides demonstrated that subtle substituent differences on the phenyl ring produce large shifts in predicted binding affinity to human carbonic anhydrase II (hCA II). The most potent analog in that series (compound 3b) achieved a Ki of 5.14 ± 0.61 nM, whereas structurally close analogs with altered substitution patterns showed >10‑fold weaker inhibition [1]. Although the target compound was not explicitly tested in that publication, the data underscore that the 2‑methoxy‑5‑methyl substitution pattern occupies a distinct chemical space relative to the 3‑methyl analog and cannot be assumed to deliver equivalent hCA II engagement.
| Evidence Dimension | hCA II inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Not directly measured in the cited study; extrapolation from structural class indicates a unique substitution space. |
| Comparator Or Baseline | Compound 3b (pyrrolidine-benzenesulfonamide analog): Ki = 5.14 ± 0.61 nM; other analogs with different phenyl substitution: Ki > 50 nM. |
| Quantified Difference | >10‑fold variation between best and worst analogs within the same structural class. |
| Conditions | In vitro enzyme inhibition assay; recombinant hCA II; stopped‑flow CO₂ hydration method; 20 mM HEPES buffer, pH 7.4. |
Why This Matters
Demonstrates that phenyl‑ring substitution is a critical driver of hCA II affinity, making compound‑specific procurement for CA‑focused projects essential rather than relying on generic in‑class alternatives.
- [1] Poyraz S, Döndaş HA, Döndaş NY, Sansano JM. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. J Biomol Struct Dyn. 2024;42(7):3441-3458. doi:10.1080/07391102.2023.2214224. View Source
